
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride is an organic compound with significant applications in various fields such as chemistry, biology, and industry This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a nitrobenzoic anhydride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride typically involves the reaction of 2,4-dichlorophenol with 2-nitrobenzoic acid under anhydrous conditions. The reaction is facilitated by the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride, which help in the formation of the anhydride linkage. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-(2,4-Dichlorophenoxy)-2-aminobenzoic anhydride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological systems. The dichlorophenoxy group can participate in substitution reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
Triclosan: An antimicrobial agent with a dichlorophenoxy group.
Uniqueness
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride is unique due to its combination of a dichlorophenoxy group and a nitrobenzoic anhydride moiety. This unique structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
63580-77-8 |
|---|---|
Formule moléculaire |
C26H12Cl4N2O9 |
Poids moléculaire |
638.2 g/mol |
Nom IUPAC |
[5-(2,4-dichlorophenoxy)-2-nitrobenzoyl] 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C26H12Cl4N2O9/c27-13-1-7-23(19(29)9-13)39-15-3-5-21(31(35)36)17(11-15)25(33)41-26(34)18-12-16(4-6-22(18)32(37)38)40-24-8-2-14(28)10-20(24)30/h1-12H |
Clé InChI |
IBNMARNENOIOFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)OC(=O)C3=C(C=CC(=C3)OC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
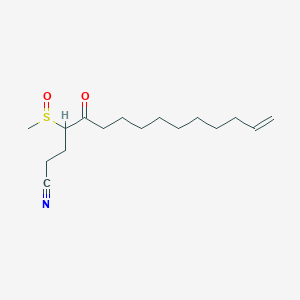
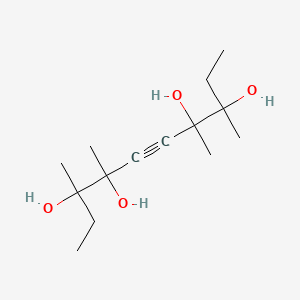
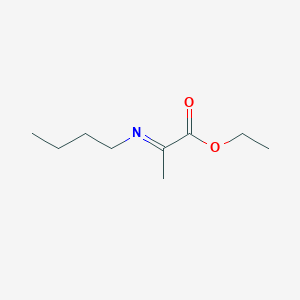
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
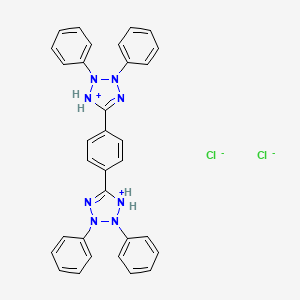
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
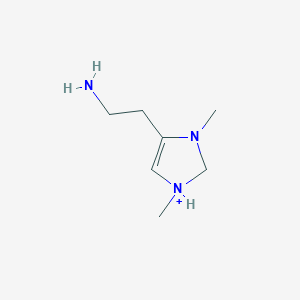
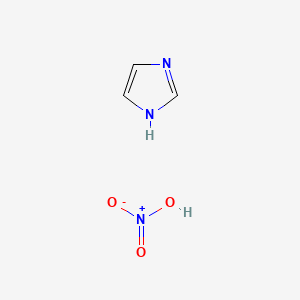
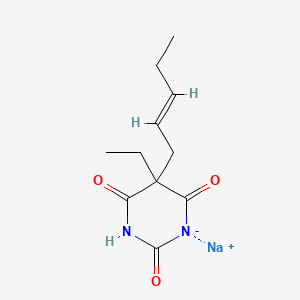
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
